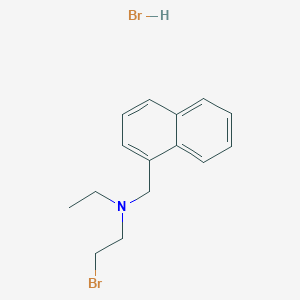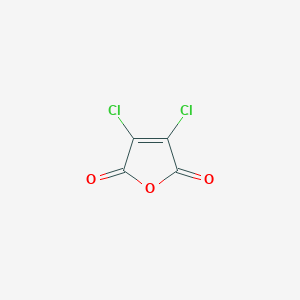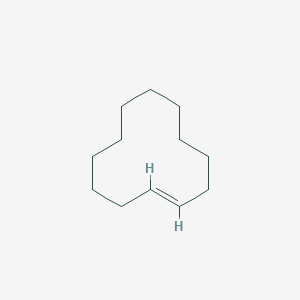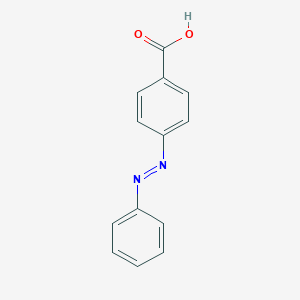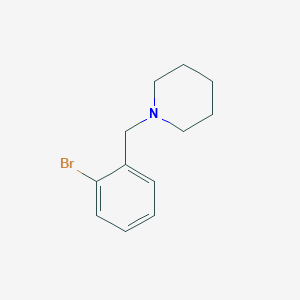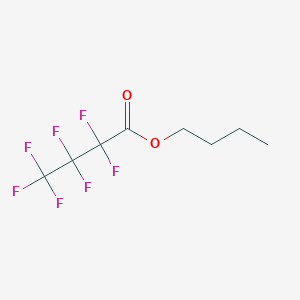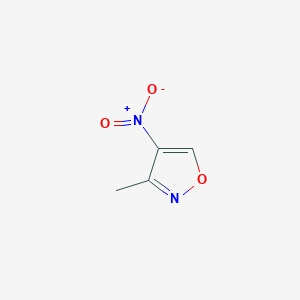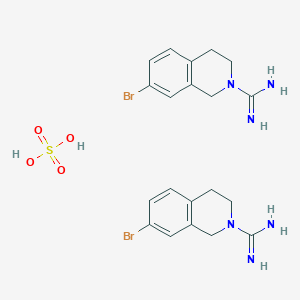
Guanisoquin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanisoquin sulfate is a chemical compound known for its pharmacological properties. It has been studied for its potential use as a local anesthetic and its hypotensive effects, which are primarily due to catecholamine depletion and blockade of sympathetic transmission at the postganglionic level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin sulfate typically involves the reaction of guanidine derivatives with quinoline compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its sulfate form.
Analyse Chemischer Reaktionen
Types of Reactions: Guanisoquin sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanisoquin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its anesthetic and hypotensive properties.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of guanisoquin sulfate involves its interaction with molecular targets in the body. It exerts its effects by depleting catecholamines and blocking sympathetic transmission at the postganglionic level. This leads to a reduction in blood pressure and provides local anesthetic effects by inhibiting nerve signal transmission.
Similar Compounds:
Guanidine: A simple molecule with similar pharmacological properties.
Quinoline Derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness: this compound is unique due to its combined properties of guanidine and quinoline, which provide it with distinct pharmacological effects. Its ability to act as both a local anesthetic and a hypotensive agent sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1212-83-5 |
|---|---|
Molekularformel |
C20H26Br2N6O4S |
Molekulargewicht |
606.3 g/mol |
IUPAC-Name |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




